2,3,4-trifluoro-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2,3,4-trifluoro-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4O3/c1-6-4-9(20-23-6)13-19-10(24-21-13)5-18-14(22)7-2-3-8(15)12(17)11(7)16/h2-4H,5H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELIPQZFLZECQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=C(C(=C(C=C3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,3,4-trifluoro-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a derivative of benzamide containing a trifluoromethyl group and an oxadiazole moiety. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound based on recent research findings and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Where:
- C = Carbon
- H = Hydrogen
- F = Fluorine
- N = Nitrogen
- O = Oxygen
Anticancer Activity
Research has shown that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. For instance, compounds similar to 2,3,4-trifluoro-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide have demonstrated potent cytotoxicity against various cancer cell lines. A study indicated that certain oxadiazole derivatives had IC50 values in the low micromolar range against human cervical adenocarcinoma (HeLa) and colon adenocarcinoma (Caco-2) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2,3,4-trifluoro-N-(...) | HeLa | 9.27 |
| 2,3,4-trifluoro-N-(...) | Caco-2 | 2.76 |
Antimicrobial Activity
The compound also shows promising antimicrobial activity. In vitro studies have reported that similar benzamide derivatives possess significant inhibitory effects against various bacterial strains and fungi. For example, a related compound exhibited over 90% inhibition against Botrytis cinerea at concentrations as low as 10 mg/L .
Anti-inflammatory Activity
The anti-inflammatory potential of compounds containing the oxadiazole ring has been documented. These compounds inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The presence of the trifluoromethyl group enhances the binding affinity to these targets .
Case Study 1: Anticancer Efficacy
In a recent study focusing on the synthesis of novel oxadiazole derivatives, researchers synthesized a series of compounds including variations of 2,3,4-trifluoro-N-(...) and tested their efficacy against multiple cancer cell lines. The derivative with the highest anticancer activity showed an IC50 value of 1.143 µM against renal cancer cells (RXF 486), indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Screening
Another study evaluated the antimicrobial properties of various oxadiazole derivatives. The results indicated that compounds similar to 2,3,4-trifluoro-N-(...) displayed effective larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L . This suggests potential applications in pest control.
Comparison with Similar Compounds
Research Findings and Implications
- Heterocyclic Diversity : The combination of oxadiazole and isoxazole may offer synergistic aromatic interactions compared to single-heterocycle analogs (e.g., thiadiazole in ).
- Synthetic Challenges : Yields for oxadiazole-containing compounds vary widely (30–80%), suggesting that the target compound’s synthesis may require optimized cyclization conditions .
Q & A
Basic: What are the optimized synthetic pathways for synthesizing 2,3,4-trifluoro-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Core Oxadiazole Formation : Cyclocondensation of nitrile derivatives with hydroxylamine under reflux conditions (ethanol/water, 80–100°C) to form the 1,2,4-oxadiazole ring .
Isoxazole Coupling : Copper-catalyzed click chemistry or nucleophilic substitution to attach the 5-methylisoxazol-3-yl group to the oxadiazole ring .
Benzamide Functionalization : Amide coupling (e.g., EDC/HOBt) between the trifluorobenzoyl chloride and the methylamine-linked oxadiazole intermediate .
Critical Parameters :
- Solvent choice (DMF or acetonitrile for polar intermediates) .
- Catalysts (e.g., Cu(I) for click reactions) to enhance regioselectivity .
- Purity control via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and methyl/isoxazole signals (δ 2.0–3.5 ppm).
- ¹³C/¹⁹F NMR : Confirm trifluoromethyl (-CF₃, δ ~110 ppm in ¹⁹F NMR) and oxadiazole/isoxazole carbons .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <5 ppm accuracy to distinguish from isomers .
- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry for high-purity batches .
Advanced: How to design a structure-activity relationship (SAR) study to optimize biological activity?
Methodological Answer:
Derivative Synthesis : Modify substituents (e.g., fluorine position on benzamide, isoxazole methyl group) .
In Silico Screening :
- Molecular Docking : Use AutoDock Vina to predict binding affinity to targets (e.g., kinase domains) .
- QSAR Models : Corrogate substituent electronic parameters (Hammett σ) with activity data .
Biological Assays :
- Enzyme Inhibition : Measure IC₅₀ against purified enzymes (e.g., COX-2 or EGFR) .
- Cell-Based Assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .
Data Interpretation : Compare activity trends with computational predictions to identify critical pharmacophores .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Variable Standardization :
- Concentration Range : Ensure consistent dosing (e.g., 1–100 µM) to avoid off-target effects .
- Cell Line Authentication : Use STR profiling to confirm cell identity .
Control Experiments :
- Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%) .
Meta-Analysis :
- Statistically pool data from multiple studies (e.g., random-effects model) to identify outliers .
- Assess confounding factors (e.g., solvent polarity affecting compound solubility) .
Advanced: What strategies mitigate stability issues during in vivo studies?
Methodological Answer:
Preformulation Studies :
- Solubility : Use PBS (pH 7.4) or cyclodextrin complexes to enhance aqueous solubility .
- Plasma Stability : Incubate compound with mouse plasma (37°C, 24h) and monitor degradation via HPLC .
Metabolite Identification :
- LC-MS/MS : Profile metabolites in liver microsomes to identify oxidative/hydrolytic degradation sites .
Formulation Optimization :
Table 1: Key Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
